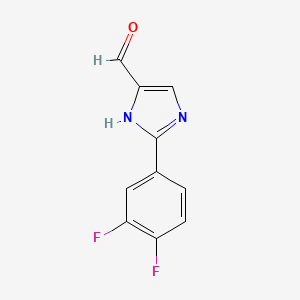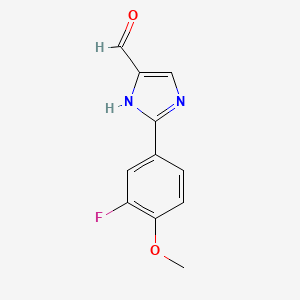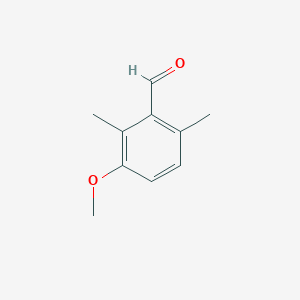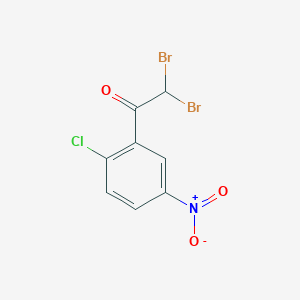
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4Br2ClNO3 and a molecular weight of 357.38 g/mol . It is a halogenated derivative of ketones and quinones, characterized by the presence of bromine, chlorine, and nitro groups attached to a phenyl ring .
準備方法
The synthesis of 2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone typically involves the bromination of 2-chloro-5-nitrophenylacetone. One common method includes the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with an 84% yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and bromine for substitution . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
類似化合物との比較
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone can be compared with other halogenated ketones and quinones, such as:
- 2,2-Dibromo-1-(4-nitrophenyl)ethanone
- 2,2-Dibromo-1-(3-nitrophenyl)ethanone
- 2,2-Dibromo-1-(2-methylphenyl)ethanone
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring . The unique combination of bromine, chlorine, and nitro groups in this compound contributes to its distinct chemical and biological properties.
特性
CAS番号 |
35928-49-5 |
|---|---|
分子式 |
C8H4Br2ClNO3 |
分子量 |
357.38 g/mol |
IUPAC名 |
2,2-dibromo-1-(2-chloro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)5-3-4(12(14)15)1-2-6(5)11/h1-3,8H |
InChIキー |
HDSJDRXBXCGVGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


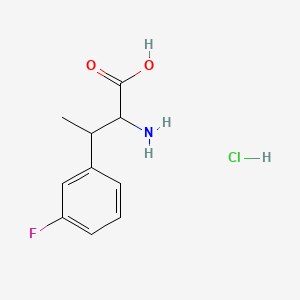


![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)


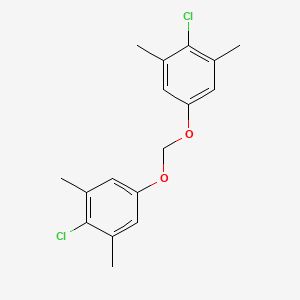
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)


